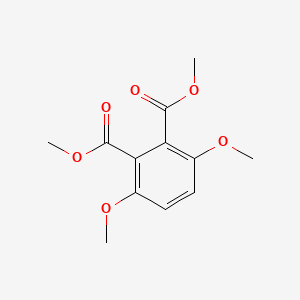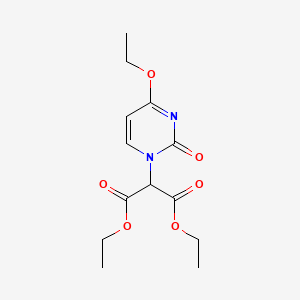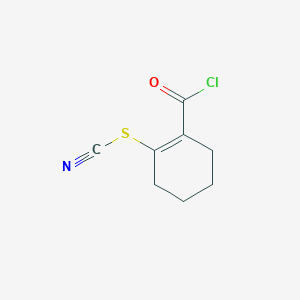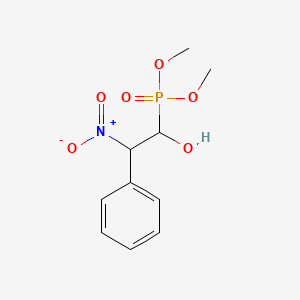
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate typically involves the Pudovik reaction, where a dialkyl phosphite reacts with a nitroalkene. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pudovik reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of dimethyl (1-oxo-2-nitro-2-phenylethyl)phosphonate.
Reduction: Formation of dimethyl (1-hydroxy-2-amino-2-phenylethyl)phosphonate.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential enzyme inhibitory properties and biological activity.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants, adhesives, and anticorrosion agents.
Mécanisme D'action
The mechanism of action of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (1-hydroxy-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1-(4-nitrophenyl)ethyl)phosphonate
- Dibenzyl (hydroxy(2-nitrophenyl)methyl)phosphonate
Uniqueness
Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
66132-85-2 |
|---|---|
Formule moléculaire |
C10H14NO6P |
Poids moléculaire |
275.19 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-2-nitro-2-phenylethanol |
InChI |
InChI=1S/C10H14NO6P/c1-16-18(15,17-2)10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9-10,12H,1-2H3 |
Clé InChI |
IMASXFIXUFDPFG-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C(C1=CC=CC=C1)[N+](=O)[O-])O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
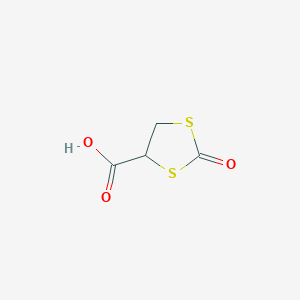

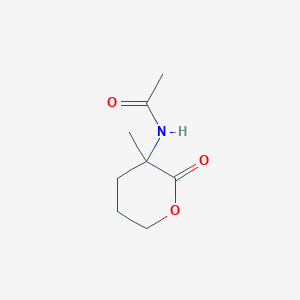

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
